molecular formula C24H23N3O2S B2580025 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 901233-74-7

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2580025
CAS RN: 901233-74-7
M. Wt: 417.53
InChI Key: XCHPCIMLZQSARS-UHFFFAOYSA-N
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Description

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide, also known as DTFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DTFA is a thioimidazole derivative that has shown promising results in various scientific studies related to its biological and pharmacological properties.

Scientific Research Applications

  • Anticonvulsant Properties:

    • Alpha-furan-2-yl analogues of alpha-acetamido-N-benzylacetamide, which may share structural similarities with the compound , have demonstrated significant anticonvulsant activities. The alpha-furan-2-yl variant, in particular, showed exceptional protection against seizures induced in mice, rivaling the effects of phenytoin (Kohn et al., 1993).
  • Dual Inhibition of Thromboxane A(2) Synthase and Aromatase:

    • Imidazolyl(alkyl)-substituted derivatives, which may be structurally related to the compound, have been synthesized as dual inhibitors. These inhibitors could offer a novel approach for treating mammary tumors and preventing metastases (Jacobs et al., 2000).
  • Central Nervous System (CNS) Activity:

    • Certain N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea and their cyclization products have shown antinociceptive and serotoninergic activity, impacting the CNS activity in mice (Szacon et al., 2015).
  • Anti-Parkinsonian Effects:

    • Derivatives incorporating the furan-2-yl moiety were evaluated for their anti-Parkinsonian and neuroprotective potential, showing activity against neuroleptic-induced catalepsy and oxidative stress in mice. This points towards the therapeutic potential of these compounds in treating Parkinson’s disease (Azam et al., 2010).
  • Radiomodulatory Effects:

    • Quinazolinone derivatives with a sulfonamide moiety were synthesized and evaluated for their ability to induce NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells. One particular compound demonstrated significant NQO1 inducer activity, suggesting potential as an antioxidant and radiomodulatory agent (Soliman et al., 2020).

Biomarker and Diagnostic Applications The furan-2-ylmethyl moiety, a component of the compound , has been implicated in studies related to biomarker development and understanding the biological impact of certain compounds:

  • Biomarker for Internal Exposure to Carcinogens:
    • Studies on furfuryl alcohol, which contains the furan-2-yl moiety, have led to the identification of a hemoglobin adduct biomarker for medium-term internal exposure to this compound. This discovery could have implications for monitoring exposure to potential carcinogens (Sachse et al., 2017).

properties

IUPAC Name

2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-16-5-9-18(10-6-16)22-24(27-23(26-22)19-11-7-17(2)8-12-19)30-15-21(28)25-14-20-4-3-13-29-20/h3-13H,14-15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHPCIMLZQSARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide

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